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Compound of Interest

Compound Name: 3-(Pyrrolidin-1-yl)benzoic acid

Cat. No.: B1330980 Get Quote

An In-depth Technical Guide to 3-(Pyrrolidin-1-
yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(Pyrrolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid featuring a pyrrolidine

ring attached to a benzoic acid moiety at the meta-position. Its chemical structure makes it a

valuable building block in medicinal chemistry and organic synthesis. This technical guide

provides a comprehensive overview of its molecular structure, chemical formula,

physicochemical properties, and its role as a key intermediate in the synthesis of

pharmacologically active compounds. While direct biological activity data for this specific

compound is limited in publicly accessible literature, its utility is highlighted by its incorporation

into advanced pharmaceutical agents.

Chemical Identity and Molecular Structure
3-(Pyrrolidin-1-yl)benzoic acid is structurally defined by a benzene ring substituted with a

carboxylic acid group and a pyrrolidine ring. The pyrrolidine is attached via its nitrogen atom to

the third carbon of the benzene ring, relative to the carboxylic acid group.

Molecular Formula: C₁₁H₁₃NO₂[1]
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Molecular Weight: 191.23 g/mol [1]

CAS Number: 72548-79-9[1]

IUPAC Name: 3-(Pyrrolidin-1-yl)benzoic acid

SMILES: C1CCN(C1)C2=CC=CC(=C2)C(=O)O[2]

InChI Key: HRVWGEKZONYEMK-UHFFFAOYSA-N[2]

The structure combines the acidic character of the carboxylic acid with the basicity of the

tertiary amine in the pyrrolidine ring, making it an interesting bifunctional molecule.

Physicochemical and Spectroscopic Data
Quantitative data for 3-(Pyrrolidin-1-yl)benzoic acid is summarized below. It is important to

note that while some experimental data is available, other parameters are predicted based on

computational models.

Table 1: Physicochemical Properties of 3-(Pyrrolidin-1-yl)benzoic acid

Property Value Source

Molecular Formula C₁₁H₁₃NO₂ [1]

Molecular Weight 191.23 g/mol [1]

CAS Number 72548-79-9 [1]

Monoisotopic Mass 191.09464 Da [2]

Melting Point ~215 °C Predicted

pKa ~3.8 ± 0.10 Predicted

XlogP (predicted) 3.1 [2]

Spectroscopic Data:
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While specific, experimentally-derived spectra for 3-(Pyrrolidin-1-yl)benzoic acid are not

readily available in the searched literature, the expected spectral characteristics can be inferred

from the functional groups present in the molecule.

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of

the benzene ring, with distinct splitting patterns due to the meta-substitution. Signals for the

methylene protons of the pyrrolidine ring would likely appear as multiplets in the aliphatic

region. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield.

¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbonyl carbon

of the carboxylic acid (downfield), and the aliphatic carbons of the pyrrolidine ring.

FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the

carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carbonyl group

(~1700 cm⁻¹), C-H stretching for the aromatic and aliphatic components, and C-N stretching

vibrations.

Mass Spectrometry: Predicted collision cross-section (CCS) values for various adducts have

been calculated, such as [M+H]⁺ at 192.10192 m/z with a CCS of 141.4 Å².[2]

Synthesis and Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of 3-(Pyrrolidin-1-yl)benzoic acid
was not found in the reviewed literature. However, a common and plausible synthetic route

would involve the nucleophilic aromatic substitution of a suitable 3-halobenzoic acid (e.g., 3-

fluorobenzoic acid or 3-chlorobenzoic acid) with pyrrolidine. This type of reaction is often

catalyzed by a copper or palladium catalyst in the presence of a base.

Hypothetical Experimental Protocol (Ullmann Condensation):

Reactants: 3-Fluorobenzoic acid, pyrrolidine, potassium carbonate (as a base), and a

copper(I) iodide catalyst.

Solvent: A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl

sulfoxide (DMSO).

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1330980?utm_src=pdf-body
https://patents.google.com/patent/US11390610B2/en
https://www.benchchem.com/product/b1330980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a reaction vessel, add 3-fluorobenzoic acid, an excess of pyrrolidine, potassium

carbonate, and a catalytic amount of copper(I) iodide in DMF.

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a

temperature ranging from 100-150 °C.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and quench with water.

Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the product.

The crude product can be collected by filtration and purified by recrystallization from a

suitable solvent system (e.g., ethanol/water).

Biological Significance and Applications in Drug
Discovery
While there is limited information on the direct biological activity of 3-(Pyrrolidin-1-yl)benzoic
acid, its significance is underscored by its use as a key intermediate in the synthesis of potent

enzyme inhibitors. A notable application is in the development of monoacylglycerol lipase

(MAGL) inhibitors, which are being investigated for the treatment of neuroinflammatory and

neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2]

The pyrrolidine scaffold is a common motif in many biologically active compounds due to its

ability to form hydrogen bonds and its favorable pharmacokinetic properties.[3] 3-(Pyrrolidin-1-
yl)benzoic acid serves as a versatile building block, allowing for its incorporation into larger,

more complex molecules with therapeutic potential.

Visualizations
The following diagrams illustrate the molecular structure and a potential synthetic workflow for

3-(Pyrrolidin-1-yl)benzoic acid.
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Caption: Molecular graph of 3-(Pyrrolidin-1-yl)benzoic acid.
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Caption: Plausible synthetic workflow for 3-(Pyrrolidin-1-yl)benzoic acid.
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Conclusion
3-(Pyrrolidin-1-yl)benzoic acid is a significant chemical entity, primarily serving as an

intermediate in the synthesis of high-value pharmaceutical compounds, particularly MAGL

inhibitors. While comprehensive data on its intrinsic biological properties are not widely

published, its molecular structure offers a versatile platform for drug design and development.

Further research into its synthesis optimization and exploration of its potential pharmacological

activities could open new avenues for its application in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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